molecular formula C27H28N4O2S B4106830 N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

Cat. No.: B4106830
M. Wt: 472.6 g/mol
InChI Key: IENOMLONXHQAEV-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile.

    Attachment of the naphthylmethyl group: This step involves a nucleophilic substitution reaction where the triazole ring is functionalized with a naphthylmethyl group.

    Formation of the butanamide backbone: This involves the reaction of the functionalized triazole with a butanoyl chloride derivative.

    Introduction of the acetylphenyl group: This final step involves the acylation of the amine group with 4-acetylphenyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfur atom or the triazole ring.

    Reduction: Reduction reactions can target the carbonyl groups or the triazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have bioactive properties, making it useful in the study of biological pathways and mechanisms.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-{[4-ethyl-5-(1-phenylmethyl)-4H-1,2,4-triazol-3-yl]thio}butanamide
  • N-(4-acetylphenyl)-2-{[4-ethyl-5-(1-benzyl)-4H-1,2,4-triazol-3-yl]thio}butanamide

Uniqueness

N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide is unique due to the presence of the naphthylmethyl group, which can confer distinct chemical and biological properties compared to similar compounds with different substituents. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-ethyl-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O2S/c1-4-24(26(33)28-22-15-13-19(14-16-22)18(3)32)34-27-30-29-25(31(27)5-2)17-21-11-8-10-20-9-6-7-12-23(20)21/h6-16,24H,4-5,17H2,1-3H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENOMLONXHQAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2CC)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2-{[4-ethyl-5-(naphthalen-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanamide

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